molecular formula C21H39O7P B14183411 Cyclohept-2-en-1-ol;phosphoric acid CAS No. 845726-63-8

Cyclohept-2-en-1-ol;phosphoric acid

Cat. No.: B14183411
CAS No.: 845726-63-8
M. Wt: 434.5 g/mol
InChI Key: WYKLLSXRAGLDOW-UHFFFAOYSA-N
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Description

Cyclohept-2-en-1-ol;phosphoric acid is a compound that combines the properties of cyclohept-2-en-1-ol and phosphoric acid. Cyclohept-2-en-1-ol is an organic compound with the molecular formula C7H12O, characterized by a seven-membered ring with a double bond and a hydroxyl group. Phosphoric acid, on the other hand, is a mineral acid with the formula H3PO4, known for its high proton conductivity and its role in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohept-2-en-1-ol typically involves the reduction of cyclohept-2-en-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of cyclohept-2-en-1-ol may involve catalytic hydrogenation of cyclohept-2-en-1-one over a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cyclohept-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert it to cycloheptanol.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.

Major Products

    Oxidation: Cyclohept-2-en-1-one.

    Reduction: Cycloheptanol.

    Substitution: Cyclohept-2-en-1-yl chloride or bromide.

Scientific Research Applications

Cyclohept-2-en-1-ol;phosphoric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohept-2-en-1-ol;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and proton transfer. Phosphoric acid’s high proton conductivity facilitates proton transfer reactions, which are crucial in various biochemical and industrial processes. The compound’s unique structure allows it to participate in specific pathways, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohept-2-en-1-one: Similar structure but lacks the hydroxyl group.

    Cycloheptanol: Saturated analog with a hydroxyl group.

    Cyclohept-2-en-1-yl chloride: Halogenated derivative.

Properties

CAS No.

845726-63-8

Molecular Formula

C21H39O7P

Molecular Weight

434.5 g/mol

IUPAC Name

cyclohept-2-en-1-ol;phosphoric acid

InChI

InChI=1S/3C7H12O.H3O4P/c3*8-7-5-3-1-2-4-6-7;1-5(2,3)4/h3*3,5,7-8H,1-2,4,6H2;(H3,1,2,3,4)

InChI Key

WYKLLSXRAGLDOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)O.C1CCC(C=CC1)O.C1CCC(C=CC1)O.OP(=O)(O)O

Origin of Product

United States

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